Cas no 19891-50-0 ((1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione)
![(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione structure](https://de.kuujia.com/scimg/cas/19891-50-0x500.png)
19891-50-0 structure
Produktname:(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
- (1R)-1,2,3,3a,5aβ,6,10b,10cβ-Octahydro-1,6α-dihydroxy-3aβ,10bα-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
- (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[
- Nagilactone A
- 4H,9H-Furo(2',3',4':4,5)naphtho(2,1-c)pyran-4,9-dione, 1,2,3,3a,5a,6,10b,10c-oxtahydro-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,3abeta,5abeta,6alpha,10balpha,10cbeta))-
- DTXSID40173666
- CHEMBL4213981
- 19891-50-0
- (1R)-1,2,3,3a,5abeta,6,10b,10cbeta-Octahydro-1,6alpha-dihydroxy-3abeta,10balpha-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
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- Inchi: InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1
- InChI-Schlüssel: IPVNWFZBGGPURL-ZVXCOOMCSA-N
- Lächelt: CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O
Berechnete Eigenschaften
- Genaue Masse: 348.157289
- Monoisotopenmasse: 348.157289
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 1
- Komplexität: 734
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.1
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 1.35
- Siedepunkt: 622.3°C at 760 mmHg
- Flammpunkt: 226.4°C
- Brechungsindex: 1.597
(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione Verwandte Literatur
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
19891-50-0 ((1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione) Verwandte Produkte
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